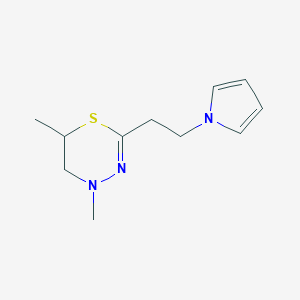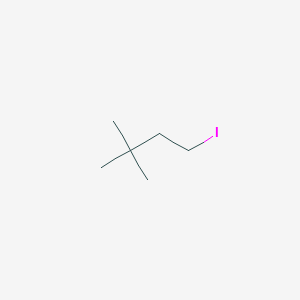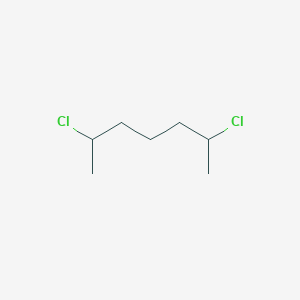
2,6-Dichloroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloroheptane is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless liquid that is soluble in organic solvents and has a strong odor. The compound is also known as 1,4-dichloro-2-heptene or simply DCH and has the chemical formula of C7H14Cl2.
Mechanism Of Action
The mechanism of action of 2,6-Dichloroheptane is not fully understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to other molecules. This can lead to changes in the structure and function of the molecules, which can have a variety of effects.
Biochemical And Physiological Effects
2,6-Dichloroheptane has been shown to have a variety of biochemical and physiological effects. It has been shown to be toxic to certain cell lines, particularly cancer cells. It has also been shown to have antifungal and antibacterial properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,6-Dichloroheptane in lab experiments is its high reactivity. This allows it to be used in a variety of organic synthesis reactions. However, its toxicity can also be a limitation, as it can be harmful to researchers if not handled properly.
Future Directions
There are a number of potential future directions for research on 2,6-Dichloroheptane. One area of interest is its potential as an anticancer agent. Another area of interest is its use in the synthesis of new organic compounds with unique properties. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on different cell lines.
Synthesis Methods
2,6-Dichloroheptane is synthesized by reacting heptene with chlorine gas in the presence of a catalyst such as aluminum chloride or iron (III) chloride. The reaction takes place at room temperature and produces a mixture of isomers, with the 2,6-isomer being the most abundant.
Scientific Research Applications
2,6-Dichloroheptane is used in a variety of scientific research applications. One of its primary uses is as a starting material for the synthesis of other organic compounds. It is also used as a reagent in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
properties
CAS RN |
15880-12-3 |
|---|---|
Product Name |
2,6-Dichloroheptane |
Molecular Formula |
C7H14Cl2 |
Molecular Weight |
169.09 g/mol |
IUPAC Name |
2,6-dichloroheptane |
InChI |
InChI=1S/C7H14Cl2/c1-6(8)4-3-5-7(2)9/h6-7H,3-5H2,1-2H3 |
InChI Key |
OCZAASMLSBYXTR-UHFFFAOYSA-N |
SMILES |
CC(CCCC(C)Cl)Cl |
Canonical SMILES |
CC(CCCC(C)Cl)Cl |
synonyms |
2,6-Dichloroheptane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



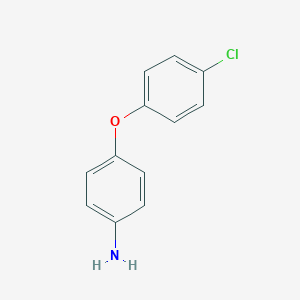
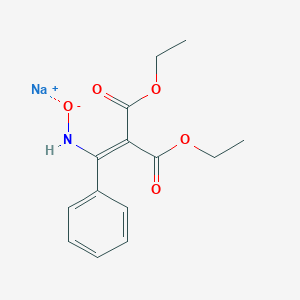
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B91005.png)
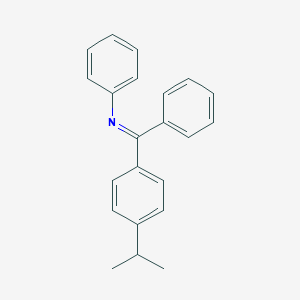
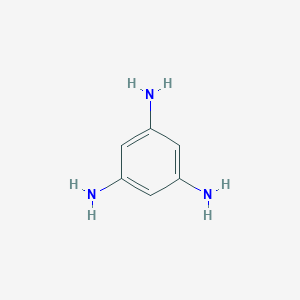
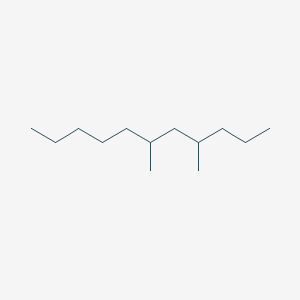
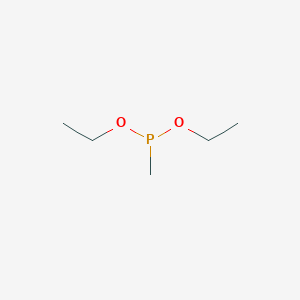
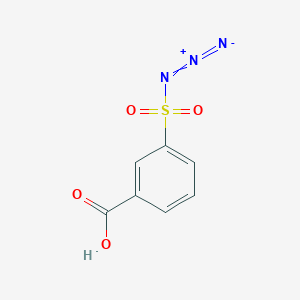
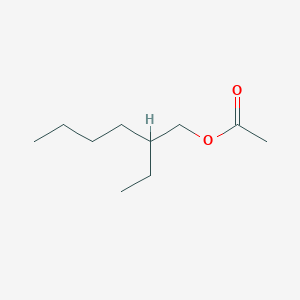
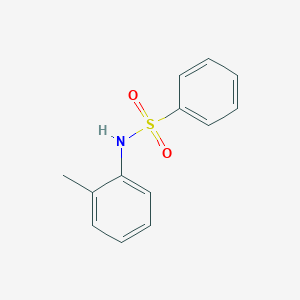
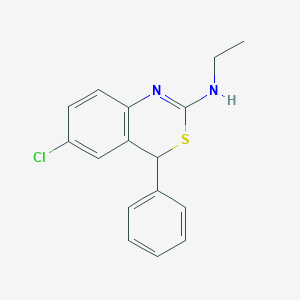
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-](/img/structure/B91017.png)
